molecular formula C18H17N3OS2 B11216515 4-amino-3-phenyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-phenyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11216515
M. Wt: 355.5 g/mol
InChI Key: RQPLOBLYMNPLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-phenyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-phenyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.

    Carboxamide Formation: The carboxamide group can be introduced via the reaction of the thiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate due to its biological activity.

    Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-amino-3-phenyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Carboxamides: Compounds with similar carboxamide groups but different core structures.

Uniqueness

    Structural Features: Unique combination of thiazole, amino, phenyl, and carboxamide groups.

    Biological Activity: Distinct biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H17N3OS2

Molecular Weight

355.5 g/mol

IUPAC Name

4-amino-3-phenyl-N-(1-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H17N3OS2/c1-12(13-8-4-2-5-9-13)20-17(22)15-16(19)21(18(23)24-15)14-10-6-3-7-11-14/h2-12H,19H2,1H3,(H,20,22)

InChI Key

RQPLOBLYMNPLCE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.